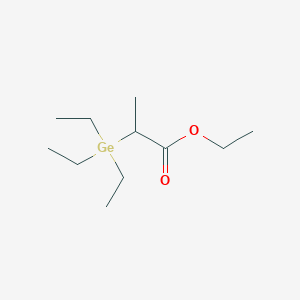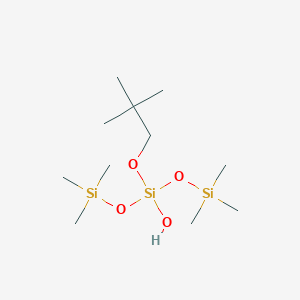
2,2-Dimethylpropyl bis(trimethylsilyl) hydrogen orthosilicate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethylpropyl bis(trimethylsilyl) hydrogen orthosilicate is a chemical compound known for its unique structure and properties It is composed of a 2,2-dimethylpropyl group and two trimethylsilyl groups attached to a hydrogen orthosilicate core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethylpropyl bis(trimethylsilyl) hydrogen orthosilicate typically involves the hydrosilylation of alkenes or alkynes. This process is catalyzed by transition metals and is known for its efficiency and functional group tolerance . The reaction conditions often include the use of a hydrosilane reagent and a suitable catalyst under controlled temperature and pressure.
Industrial Production Methods
Industrial production of this compound may involve similar hydrosilylation techniques, scaled up to accommodate larger quantities. The choice of catalyst and reaction conditions can be optimized to maximize yield and purity, ensuring the compound meets industrial standards.
化学反応の分析
Types of Reactions
2,2-Dimethylpropyl bis(trimethylsilyl) hydrogen orthosilicate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and the use of solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction could produce silane derivatives.
科学的研究の応用
2,2-Dimethylpropyl bis(trimethylsilyl) hydrogen orthosilicate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds.
Biology: Its derivatives may be explored for potential biological activity or as intermediates in the synthesis of biologically active molecules.
Medicine: Research may investigate its potential use in drug development or as a component in medical devices.
作用機序
The mechanism by which 2,2-dimethylpropyl bis(trimethylsilyl) hydrogen orthosilicate exerts its effects involves the interaction of its silicon-containing groups with various molecular targets. These interactions can influence the reactivity and stability of the compound, making it useful in various chemical processes. The specific pathways involved depend on the context of its use, such as in catalysis or material synthesis.
類似化合物との比較
Similar Compounds
Trimethylsilyl chloride: A commonly used silylating agent.
Dimethylsilyl bis(trimethylsilyl) ether: Another silicon-containing compound with different reactivity.
Tetramethylsilane: Used as a standard in NMR spectroscopy.
Uniqueness
2,2-Dimethylpropyl bis(trimethylsilyl) hydrogen orthosilicate is unique due to its specific structure, which combines a 2,2-dimethylpropyl group with two trimethylsilyl groups. This unique combination imparts distinct reactivity and properties, making it valuable in specialized applications where other silicon-containing compounds may not be suitable .
特性
CAS番号 |
88221-40-3 |
|---|---|
分子式 |
C11H30O4Si3 |
分子量 |
310.61 g/mol |
IUPAC名 |
2,2-dimethylpropoxy-hydroxy-bis(trimethylsilyloxy)silane |
InChI |
InChI=1S/C11H30O4Si3/c1-11(2,3)10-13-18(12,14-16(4,5)6)15-17(7,8)9/h12H,10H2,1-9H3 |
InChIキー |
ILXPCDCECUONPJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)CO[Si](O)(O[Si](C)(C)C)O[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Hydroxy-2'-methoxy-3',4',5'-trimethyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14378934.png)
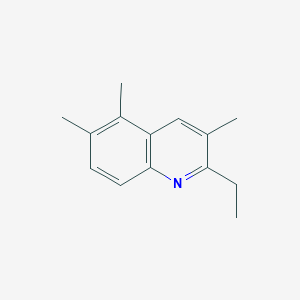
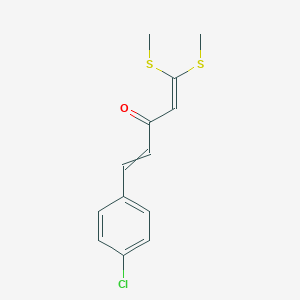

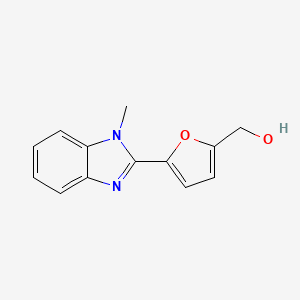
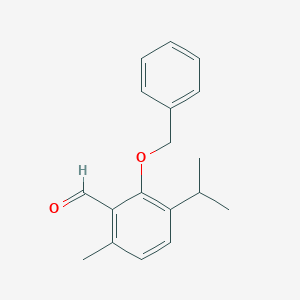
![5-[3-(Methoxymethyl)-2,4,6-trimethylphenyl]cyclohexane-1,3-dione](/img/structure/B14378980.png)
![[4-(Tert-butylsulfanyl)butoxy]benzene](/img/structure/B14378987.png)


![N-(4-{[(Ethoxycarbonyl)oxy]imino}-2-methylpentan-2-YL)prop-2-enamide](/img/structure/B14379008.png)

![4,7-Dihydroxy-3-[(4-nitrophenyl)sulfanyl]-2H-1-benzopyran-2-one](/img/structure/B14379017.png)
